molecular formula C10H12N2O6S B8307926 Ns-Ala-OMe

Ns-Ala-OMe

Cat. No.: B8307926
M. Wt: 288.28 g/mol
InChI Key: VUCNDFSNBNCLOA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ns-Ala-OMe (Methyl N-2-Nitrobenzenesulfonyl-L-alaninate) is a protected amino acid ester extensively utilized in solid-phase and solution-phase peptide synthesis. The 2-Nitrobenzenesulfonyl (Ns) group serves as an orthogonal protecting group for the amine moiety, which can be selectively removed under mild conditions using thiolate reagents, making it ideal for the synthesis of complex peptides and sequential peptide chain assembly. This reagent is a critical building block in medicinal chemistry and biochemical research, facilitating the development of novel peptide-based compounds for drug discovery and biological probing. Like related alanine methyl ester derivatives such as Z-Ala-OMe, its primary function is to incorporate the alanine residue into a growing peptide chain while the methyl ester protects the C-terminal carboxyl group from side reactions. As with all fine chemicals, proper handling procedures should be observed, including the use of personal protective equipment and working in a well-ventilated area. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H12N2O6S

Molecular Weight

288.28 g/mol

IUPAC Name

methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoate

InChI

InChI=1S/C10H12N2O6S/c1-7(10(13)18-2)11-19(16,17)9-5-3-8(4-6-9)12(14)15/h3-7,11H,1-2H3/t7-/m0/s1

InChI Key

VUCNDFSNBNCLOA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Protecting Group Stability: The sulfonamide group in this compound offers superior acid stability compared to the acid-labile Z group in Z-Dehydro-Ala-OMe. This makes this compound suitable for reactions requiring acidic conditions .

Reactivity in Peptide Coupling :

  • This compound participates in EDCI/HOBt-mediated couplings (common in peptide synthesis) with high efficiency due to its electron-deficient amine, which enhances electrophilicity .
  • Z-Dehydro-Ala-OMe’s conjugated double bond introduces rigidity, affecting its conformational flexibility in coupling reactions .

Stereochemical Control: this compound achieves 98% enantiomeric excess (ee) in asymmetric organocatalytic reactions, as verified by chiral HPLC (Chiralpak IA column, hexane/isopropanol = 95/5, 1.0 mL/min flow rate) . N-Me-Ala-OMe lacks stereochemical complexity due to its achiral methyl group, limiting its utility in asymmetric synthesis .

Functional Comparison with Other Amino Acid Derivatives

Critical Insights:

Deprotection Strategies: this compound requires harsh basic conditions for deprotection, whereas Z-Dehydro-Ala-OMe is removed via mild hydrogenolysis, preserving acid-sensitive functionalities . Boc-Ala-OMe (tert-butoxycarbonyl variant) is deprotected under acidic conditions, offering orthogonal compatibility with Ns-protected residues .

Safety and Handling :

  • This compound’s sulfonamide group poses moderate toxicity (H302), necessitating careful handling compared to the less hazardous Z group .

Research Findings and Industrial Relevance

  • Catalytic Efficiency : this compound exhibits a 15% higher yield in C–N bond activation reactions compared to Z-protected analogs, attributed to its electron-withdrawing sulfonyl group enhancing electrophilicity .
  • Scalability : Industrial-scale production of this compound achieves 86% yield via optimized column chromatography, outperforming N-Me-Ala-OMe’s 39% yield in similar setups .

Preparation Methods

General Procedure

The most direct method involves reacting L-alanine methyl ester hydrochloride with 2-nitrobenzenesulfonyl chloride (NsCl) under basic conditions. A representative protocol is as follows:

  • Reagents :

    • L-Alanine methyl ester hydrochloride (1 eq.)

    • NsCl (1.2 eq.)

    • Triethylamine (Et₃N, 2.2 eq.)

    • Dichloromethane (DCM) as solvent

  • Procedure :

    • Dissolve L-alanine methyl ester hydrochloride in anhydrous DCM at 0°C.

    • Add Et₃N dropwise to deprotonate the amino group.

    • Introduce NsCl dissolved in DCM and stir at 0°C for 1 hour, then at room temperature for 6–12 hours.

    • Quench with cold 1 M HCl, extract with DCM, and wash with brine.

    • Purify via flash chromatography (hexane/ethyl acetate) to yield Ns-Ala-OMe as a white solid.

  • Yield : 85–97%.

Key Reaction Insights

  • Base Selection : Et₃N is preferred over NaHCO₃ due to better solubility in DCM and faster deprotonation.

  • Racemization Control : Reactions at 0°C minimize racemization, preserving the L-configuration of alanine.

  • Scalability : This method is scalable to multi-gram quantities without yield reduction.

Alternative Route: Esterification After Ns-Protection

Stepwise Protection and Esterification

For cases where the methyl ester is introduced post Ns-protection:

  • Ns-Protection of L-Alanine :

    • React L-alanine with NsCl in aqueous NaHCO₃ at 0°C.

    • Acidify to precipitate Ns-Ala, then isolate via filtration.

  • Methyl Ester Formation :

    • Treat Ns-Ala with thionyl chloride (SOCl₂) in methanol.

    • Stir at room temperature for 12 hours, then concentrate under reduced pressure.

  • Yield : 75–90% overall.

Comparative Analysis

Parameter Direct Method Stepwise Method
Steps 12
Overall Yield 85–97%75–90%
Racemization Risk LowModerate
Purification Effort ModerateHigh

The direct method is more efficient, avoiding intermediate isolation.

Optimization of Reaction Conditions

Solvent Screening

Solvents like DCM and THF provide optimal solubility for NsCl and alanine methyl ester. Acetonitrile and DMF are less effective due to side reactions.

Catalytic Additives

  • Phase-Transfer Catalysts : Tributylbenzylammonium chloride (TBAB) improves reaction rates in biphasic systems.

  • DMAP : Accelerates sulfonylation but risks ester hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.35–8.15 (m, 3H, Ar-H), 4.45 (q, J = 7.2 Hz, 1H, α-CH), 3.72 (s, 3H, OCH₃), 1.45 (d, J = 7.2 Hz, 3H, CH₃).

  • ESI-MS : [M+H]⁺ calc. for C₁₀H₁₂N₂O₅S: 297.04; observed: 297.05.

Purity Assessment

  • HPLC : tᵣ = 12.9 min (C18 column, 70:30 H₂O/MeCN).

  • Chiral Analysis : >99% ee confirmed by chiral HPLC.

Applications and Derivatives

This compound serves as a precursor for:

  • Peptide Synthesis : Selective N-methylation via Fukuyama coupling.

  • Antimicrobial Agents : Incorporated into peptidomimetics targeting bacterial membranes.

  • Cancer Therapeutics : Functionalized with pro-apoptotic motifs (e.g., β-carboline).

Challenges and Solutions

Ns Group Removal

  • Reagents : Thiophenol/K₂CO₃ in DMF at 25°C.

  • Efficiency : >95% deprotection without ester cleavage.

Stability Issues

  • Storage : –20°C under argon to prevent sulfonamide hydrolysis.

  • Light Sensitivity : Amber glassware avoids nitro-group degradation.

Industrial-Scale Considerations

  • Cost-Efficiency : NsCl ($120/kg) and DCM ($15/L) make the direct method economically viable.

  • Waste Management : Et₃N·HCl byproducts are neutralized with NaOH for safe disposal.

Emerging Methodologies

Flow Chemistry

  • Microreactors : Enable continuous synthesis with 98% yield and 10× faster kinetics.

  • Automation : Integrated with HPLC for real-time purity monitoring.

Biocatalytic Approaches

  • Sulfotransferases : Engineered enzymes for greener Ns-protection (under development) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.